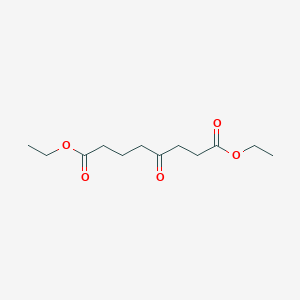![molecular formula C21H26O2Si B13681086 (6-Oxabicyclo[3.1.0]hexan-3-yloxy)(tert-butyl)diphenylsilane](/img/structure/B13681086.png)
(6-Oxabicyclo[3.1.0]hexan-3-yloxy)(tert-butyl)diphenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Oxabicyclo[3.1.0]hexan-3-yloxy)(tert-butyl)diphenylsilane is a complex organic compound with the molecular formula C21H26O2Si. This compound is notable for its unique bicyclic structure, which includes an oxabicyclohexane ring fused with a tert-butyl group and diphenylsilane moiety. It is used in various chemical and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Oxabicyclo[3.1.0]hexan-3-yloxy)(tert-butyl)diphenylsilane typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using organic or iridium photoredox catalysts under blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Oxabicyclo[3.1.0]hexan-3-yloxy)(tert-butyl)diphenylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the oxabicyclohexane ring or the diphenylsilane moiety.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve standard laboratory techniques such as refluxing, stirring, and the use of inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution reactions could produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
(6-Oxabicyclo[3.1.0]hexan-3-yloxy)(tert-butyl)diphenylsilane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the creation of complex molecular architectures.
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems and interactions.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action for (6-Oxabicyclo[3.1.0]hexan-3-yloxy)(tert-butyl)diphenylsilane involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to engage in specific chemical reactions that can modify biological molecules or materials. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.1.0]hexanes: These compounds share a similar bicyclic structure but lack the oxabicyclohexane ring.
Diphenylsilanes: Compounds with a diphenylsilane moiety but different substituents.
Cyclopropenes: These compounds are used as building blocks in the synthesis of bicyclo[3.1.0]hexanes.
Uniqueness
(6-Oxabicyclo[3.1.0]hexan-3-yloxy)(tert-butyl)diphenylsilane is unique due to its combination of an oxabicyclohexane ring with a tert-butyl group and diphenylsilane moiety. This unique structure imparts distinctive chemical properties that make it valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C21H26O2Si |
|---|---|
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
tert-butyl-(6-oxabicyclo[3.1.0]hexan-3-yloxy)-diphenylsilane |
InChI |
InChI=1S/C21H26O2Si/c1-21(2,3)24(17-10-6-4-7-11-17,18-12-8-5-9-13-18)23-16-14-19-20(15-16)22-19/h4-13,16,19-20H,14-15H2,1-3H3 |
Clé InChI |
PKFHXQBPJKBMLD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CC4C(C3)O4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


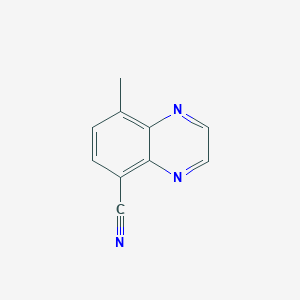
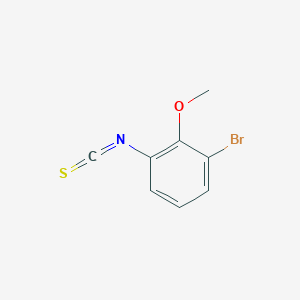
![Ethyl (4S,5R)-5-[(R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-4-methyl-1,3,2-dioxathiolane-4-carboxylate 2,2-Dioxide](/img/structure/B13681017.png)
![8-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13681025.png)
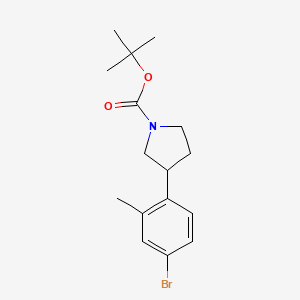
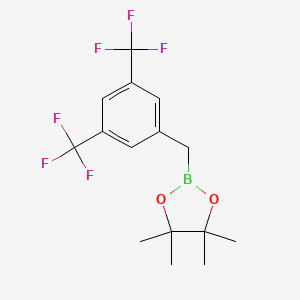


![1-Fluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13681048.png)
![8-Chloro-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13681052.png)

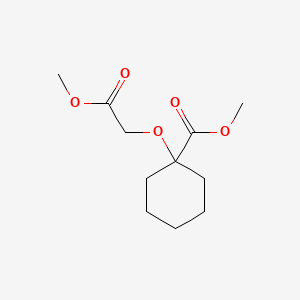
![2-(4-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13681089.png)
